

# "application of 4-Methyl-2-phenylpyrimidine-5-carboxylic acid in medicinal chemistry"

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## Compound of Interest

Compound Name: 4-Methyl-2-phenylpyrimidine-5-carboxylic acid

Cat. No.: B1347268

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## Application of 4-Methyl-2-phenylpyrimidine-5-carboxylic Acid in Medicinal Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The **4-methyl-2-phenylpyrimidine-5-carboxylic acid** scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of a wide array of biologically active compounds. While the parent compound itself may not be the primary active pharmaceutical ingredient, its derivatives have shown significant promise in various therapeutic areas. The pyrimidine core, coupled with the phenyl and carboxylic acid moieties, provides a unique three-dimensional arrangement that allows for diverse interactions with biological targets. The carboxylic acid group, in particular, can act as a key pharmacophore, though it is sometimes replaced by bioisosteres to improve pharmacokinetic properties.<sup>[1][2][3]</sup> This document outlines the key applications of this scaffold, supported by quantitative data and detailed experimental protocols for the synthesis and evaluation of its derivatives.

## Key Therapeutic Applications

Derivatives of the **4-methyl-2-phenylpyrimidine-5-carboxylic acid** core have been investigated for a range of biological activities, including:

- **Anticancer Activity:** Certain pyrimidine derivatives have demonstrated cytotoxic properties against various cancer cell lines.[4][5] The mechanism often involves the inhibition of key enzymes or receptors involved in cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR).[6]
- **Enzyme Inhibition:** This scaffold is a key component in the development of potent enzyme inhibitors. A notable example is the inhibition of xanthine oxidase, an enzyme crucial in the metabolic pathway that produces uric acid. Overproduction of uric acid can lead to hyperuricemia and gout.[7]
- **Antidiabetic Properties:** Derivatives have been designed as activators of Peroxisome Proliferator-Activated Receptor gamma (PPAR $\gamma$ ), a key regulator of glucose metabolism.[8] [9] Additionally, analogs have been developed as inhibitors of Glycogen Synthase Kinase 3 (GSK3), another important target in type 2 diabetes.[10]
- **Antimicrobial and Antifungal Activity:** The pyrimidine nucleus is a common feature in many antimicrobial and antifungal agents.[11][12]
- **Cardiovascular Applications:** Analogs have been explored as inhibitors of the sodium-hydrogen exchanger-1 (NHE-1), a target for cardioprotective drugs.[13]

## Quantitative Data: Biological Activity of Derivatives

The following tables summarize the inhibitory activities of various derivatives based on the **4-methyl-2-phenylpyrimidine-5-carboxylic acid** scaffold against different biological targets.

Table 1: Xanthine Oxidase Inhibitory Activity of Imidazole-based Analogs[7]

Compound	R Group	IC50 ( $\mu$ M)
4d	3-Fluoro, 4-methoxy	0.003
4e	3-Chloro, 4-methoxy	0.003
4f	3-Bromo, 4-methoxy	0.006
Febuxostat (Control)	-	0.01

Table 2: EGFR Kinase and Anticancer Activity of 5-Trifluoromethylpyrimidine Derivatives[6]

Compound	Cell Line / Target	IC50 (μM)
9u	EGFR Kinase	0.091
A549 (Lung Cancer)	0.35	
MCF-7 (Breast Cancer)	3.24	
PC-3 (Prostate Cancer)	5.12	

Table 3: PPAR $\gamma$  Binding Affinity of Tetrahydropyrimidine Derivatives[8]

Compound	R Group	IC50 (μM)
19b	4-Chloro	0.371
19d	4-Methoxy	0.350
19f	3,4-Dichloro	0.369
25g	4-Trifluoromethyl	0.353

Table 4: NHE-1 Inhibitory Activity of Pyrimidine Analogs[13]

Compound	R Group	IC50 (μM)
9t	3-Methyl, 4-fluoro	0.0065

## Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of derivatives of **4-methyl-2-phenylpyrimidine-5-carboxylic acid**.

Protocol 1: Synthesis of 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic Acid Derivatives (Xanthine Oxidase Inhibitors)[7]

- Step 1: Synthesis of Ethyl 2-(hydroxyamino)-2-phenylacetimidate. To a solution of ethyl 2-phenylacetimidate hydrochloride in ethanol, add a solution of hydroxylamine hydrochloride and sodium carbonate in water. Stir the mixture at room temperature for 2 hours. Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Step 2: Synthesis of Ethyl 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylate. A mixture of the product from Step 1 and ethyl 2-chloroacetoacetate in ethanol is heated at reflux for 4 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
- Step 3: Synthesis of 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic Acid. The ester from Step 2 is hydrolyzed using a solution of lithium hydroxide in a mixture of tetrahydrofuran and water. The reaction is stirred at room temperature overnight. The pH is adjusted to 3-4 with hydrochloric acid, and the resulting precipitate is filtered, washed with water, and dried to afford the carboxylic acid.
- Step 4: Synthesis of Amide Derivatives. To a solution of the carboxylic acid from Step 3 in dichloromethane, add oxalyl chloride and a catalytic amount of DMF. Stir for 2 hours at room temperature. The solvent is removed, and the residue is dissolved in dichloromethane and added to a solution of the appropriate amine. The mixture is stirred overnight, washed with water and brine, dried, and concentrated. The final product is purified by column chromatography.

#### Protocol 2: In Vitro Xanthine Oxidase Inhibition Assay<sup>[7]</sup>

- Prepare a stock solution of the test compound in DMSO.
- In a 96-well plate, add xanthine oxidase solution in phosphate buffer (pH 7.5).
- Add the test compound at various concentrations to the wells.
- Initiate the reaction by adding the substrate, xanthine.
- The conversion of xanthine to uric acid is monitored by measuring the increase in absorbance at 295 nm using a microplate reader.

- Febuxostat is used as a positive control.
- The IC50 value is calculated from the dose-response curve.

Protocol 3: Synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid Derivatives (PPAR $\gamma$  Activators)[\[8\]](#)[\[9\]](#)

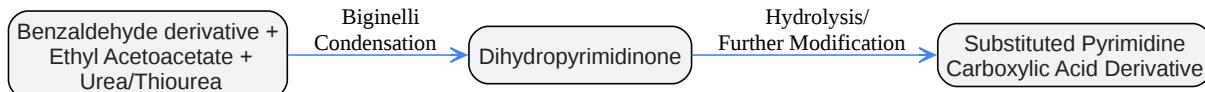
- Biginelli Condensation: A mixture of a substituted benzaldehyde, ethyl acetoacetate, and urea in ethanol is heated at reflux in the presence of a catalytic amount of hydrochloric acid for 12 hours.
- The reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the dihydropyrimidinone.
- The ester is then hydrolyzed using aqueous sodium hydroxide at reflux for 4 hours.
- The solution is cooled and acidified with hydrochloric acid to precipitate the carboxylic acid derivative.
- The solid is filtered, washed with water, and recrystallized from ethanol.

Protocol 4: PPAR $\gamma$  Radioligand Binding Assay[\[8\]](#)

- The binding affinity of the synthesized compounds to the PPAR $\gamma$  ligand-binding domain (LBD) is determined using a competitive radioligand binding assay.
- The PPAR $\gamma$ -LBD is incubated with a known concentration of a radiolabeled ligand (e.g., [ $^3$ H]rosiglitazone) and varying concentrations of the test compound.
- The reaction is carried out in a suitable buffer at 4°C for 16 hours.
- The bound and free radioligand are separated using a filter-binding assay.
- The amount of bound radioactivity is measured by liquid scintillation counting.
- The IC50 values are determined by non-linear regression analysis of the competition binding data.

## Visualizations

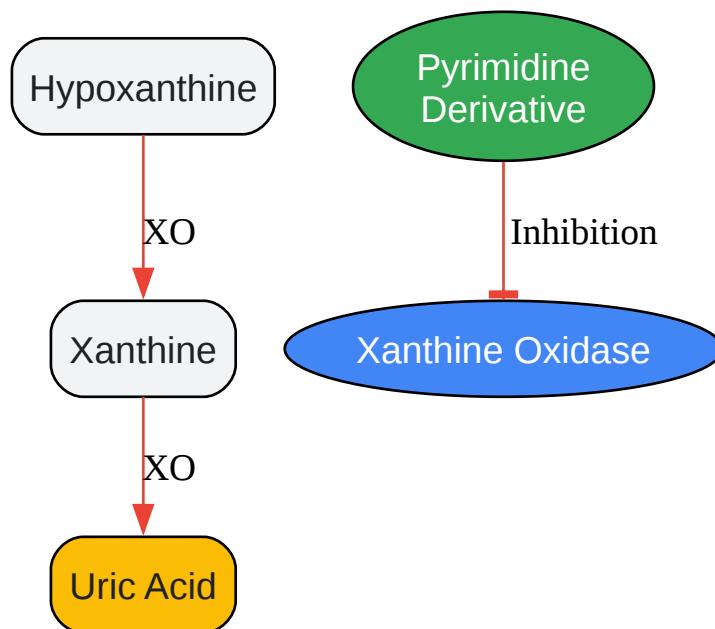
Diagram 1: General Synthetic Scheme for Pyrimidine Derivatives



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Caption: Synthetic workflow for pyrimidine-based compounds.

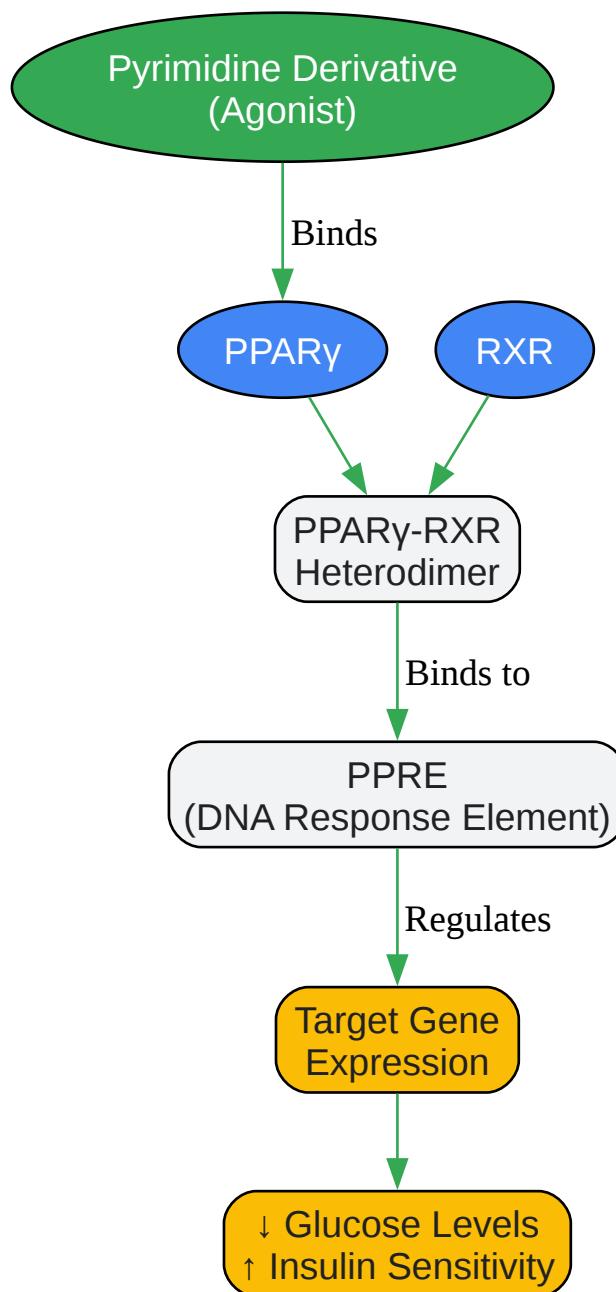
Diagram 2: Xanthine Oxidase Inhibition Pathway



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Caption: Mechanism of xanthine oxidase inhibition.

Diagram 3: PPARy Activation Signaling Pathway



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Caption: PPAR $\gamma$  agonist signaling pathway.

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